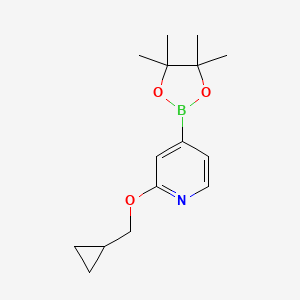

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure:

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core substituted at the 2-position with a cyclopropylmethoxy group and at the 4-position with a pinacol boronate ester. The cyclopropylmethoxy group introduces steric and electronic modulation, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Molecular Formula: C₁₅H₂₂BNO₃. Molecular Weight: 287.15 g/mol (calculated).

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXHJEUCJOVXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744601 | |

| Record name | 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346707-99-0 | |

| Record name | 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyridine Core

- The pyridine ring is typically obtained commercially or synthesized via classical methods such as the Hantzsch pyridine synthesis, which condenses β-ketoesters, aldehydes, and ammonia derivatives to yield substituted pyridines.

- For this compound, the pyridine ring is substituted at the 2- and 4-positions, requiring selective functionalization strategies.

Introduction of the Cyclopropylmethoxy Group

- The cyclopropylmethoxy substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or hydroxyl) on the pyridine ring with cyclopropylmethanol.

- A typical method involves the reaction of a 2-hydroxypyridine derivative with cyclopropylmethanol under basic conditions, often using sodium hydride or potassium carbonate as the base.

- The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient or slightly elevated temperatures to promote ether bond formation.

Installation of the Dioxaborolane (Pinacol Boronate) Moiety

- The boronate ester group is introduced via a palladium-catalyzed borylation reaction, commonly through Miyaura borylation.

- The cyclopropylmethoxy-substituted pyridine bearing a halide (typically bromide or iodide) at the 4-position is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4 or SPhos-Pd-G3.

- Potassium carbonate or cesium fluoride is used as the base to facilitate the reaction.

- The reaction is typically conducted in solvents like toluene or a toluene/ethanol mixture under inert atmosphere (argon or nitrogen) at temperatures ranging from 80–110°C for 12 to 24 hours.

- The product is then purified by column chromatography or recrystallization.

| Parameter | Optimal Condition | Alternative Options |

|---|---|---|

| Catalyst | Pd(PPh3)4 (2 mol%) | SPhos-Pd-G3 (1 mol%) |

| Base | K2CO3 | CsF |

| Solvent | Toluene/EtOH (3:1) | DME/H2O |

| Temperature | 80–110°C | 70–120°C |

| Reaction Time | 18 hours | 12–24 hours |

| Yield Range | 65–85% | 50–90% (substrate dependent) |

- The synthetic route is robust and scalable for industrial production, with continuous flow reactors improving yield and purity.

- The compound exhibits stability under neutral and mild acidic conditions but shows degradation under strongly acidic (pH 2) or UV light exposure, which must be considered during storage and handling.

- The boronate ester moiety is reactive and allows for further functionalization via Suzuki coupling, making this compound a versatile building block in pharmaceutical and agrochemical synthesis.

- Reaction optimization studies indicate that the choice of catalyst and base significantly impacts yield and reaction time.

- The ether formation proceeds via nucleophilic substitution where the alkoxide ion from cyclopropylmethanol attacks the electrophilic carbon on the pyridine ring.

- The Miyaura borylation involves oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- The presence of the cyclopropylmethoxy group influences electronic properties of the pyridine ring, potentially affecting reaction kinetics and selectivity.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridine ring synthesis | Hantzsch synthesis or commercial source | Substituted pyridine core |

| 2 | Ether formation | Cyclopropylmethanol, NaH or K2CO3, DMF, RT | 2-(Cyclopropylmethoxy)pyridine |

| 3 | Miyaura borylation | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3, toluene/EtOH, 80–110°C, 18h | 2-(Cyclopropylmethoxy)-4-(pinacol boronate)pyridine |

The preparation of 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is well-established through a sequence of ether formation and palladium-catalyzed borylation. The synthetic methodology is supported by detailed reaction optimization studies, ensuring high yield and purity suitable for research and industrial applications. This compound’s unique structure and reactivity make it a valuable intermediate in advanced organic synthesis, particularly in the pharmaceutical and material science sectors.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have demonstrated that similar dioxaborolane-containing pyridines can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its dioxaborolane moiety is particularly useful for Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to synthesize complex molecules with biological activity. The compound facilitated the formation of key intermediates that led to the development of new pharmaceuticals .

Materials Science

The compound's unique structure allows it to be employed in the development of advanced materials. Its properties can be harnessed for creating polymers with specific functionalities.

Case Study: Polymer Development

A recent study explored the use of dioxaborolane derivatives in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices resulted in materials suitable for high-performance applications .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The cyclopropylmethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyridine 2-Position

Structural Analogues with Modified Cores

- 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(pinacol boronate)pyridine (CAS 2304631-68-1):

- 4-[4-(Pinacol boronate)phenyl]piperidine hydrochloride :

Key Research Findings

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Electron-donating groups (e.g., methoxy, cyclopropylmethoxy) at the pyridine 2-position increase the nucleophilicity of the boronate, accelerating coupling rates. For example, 2-methoxy derivatives achieve >90% yield in Suzuki reactions with aryl halides .

- Steric Effects : Bulky substituents like cyclopropylmethoxy (target compound) or isopropoxy () reduce undesired homocoupling by blocking competing reaction pathways .

Stability and Handling

- Hydrolytic Stability : Pinacol boronate esters are generally stable to aqueous workup but hydrolyze under acidic or oxidative conditions. The cyclopropylmethoxy group in the target compound may slightly enhance stability compared to linear alkoxy groups .

- Safety : Similar compounds (e.g., pyridine-boronate esters) require storage under inert atmospheres to prevent decomposition. Safety data sheets (SDS) for analogues highlight hazards such as skin irritation and flammability .

Biological Activity

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure includes a pyridine ring and a dioxaborolane moiety, which contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- CAS Number : 1346707-99-0

The biological activity of 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating nucleophilic attacks in biochemical pathways. This compound may act as a reversible inhibitor of certain enzymes or as a modulator of signaling pathways in cells.

Biological Activity Overview

Research indicates that compounds similar to 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit various biological activities:

- Anticancer Activity : Studies have shown that boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities through disruption of microbial cell membranes or inhibition of essential enzymes.

- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suggests potential therapeutic applications:

- Dosage and Administration : Optimal dosing regimens are still under investigation; however, preliminary studies suggest doses ranging from 1 to 10 mg/kg may be effective in animal models.

- Side Effects : Common side effects observed include mild gastrointestinal disturbances and skin irritation.

Q & A

Q. Troubleshooting Steps :

Monitor reaction progress via TLC or HPLC.

Optimize stoichiometry (1.2–1.5 equiv boronic ester relative to electrophilic partner).

Screen alternative bases (e.g., K₃PO₄) or solvents (toluene/ethanol) for challenging substrates .

Basic: What are the critical storage and handling protocols for this moisture-sensitive compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .

- Handling : Use gloveboxes or Schlenk techniques to minimize exposure to air/moisture.

- Safety : Follow P-codes (e.g., P210: avoid ignition sources; P201: pre-read safety guidelines) .

Advanced: Which analytical techniques are optimal for characterizing this compound and its reaction products?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–7.2 ppm) . ¹¹B NMR can verify boronic ester integrity (δ ~30 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for exact mass validation .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify residual catalysts or by-products .

Advanced: How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

Answer:

- Isomer identification : Check for regioisomers (e.g., via NOESY NMR) if coupling positions are ambiguous .

- Impurity profiling : Compare LC-MS traces with authentic standards; silica gel chromatography or recrystallization may improve purity .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Advanced: What strategies expand the utility of this compound beyond traditional cross-coupling reactions?

Answer:

- Material science : Incorporate into donor-acceptor dyads for optoelectronic applications (e.g., meta-terphenyl-linked systems) .

- Bioconjugation : Functionalize via pyridine nitrogen for coordination chemistry or biolabeling .

- Protodeboronation studies : Investigate its reactivity under radical or photoredox conditions for C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.